5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride
Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl3N3 and a molecular weight of 298.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, 3 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 120.74°C and a predicted boiling point of approximately 369.6°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3 .Scientific Research Applications
1. Role in Hypoxic-Cytotoxic Agents
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is significant in the development of new hypoxic-cytotoxic agents. One study reported the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with variations in piperazine derivatives, among which a 7-chloro-3-(4-methylpiperazin-1-yl) derivative demonstrated potent activity (Ortega et al., 2000).
2. In Synthesis of Benzimidazoles
Another research application involves the synthesis of benzimidazoles. A study focused on synthesizing a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from related aniline derivatives, highlighting the versatility of this compound in organic synthesis (Menteşe et al., 2015).
3. Molecular and Vibrational Spectra Analysis
The compound has been used in molecular and vibrational spectra studies. For instance, a research analyzed the conformational stability and molecular structure of a related molecule, employing advanced techniques like Hartree-Fock and Density Functional Theory (Taşal & Kumalar, 2010).
4. In Synthesis of Antileukemic Agents
It also plays a role in synthesizing antileukemic agents. A study on the synthesis of new carboxylic acid amides incorporating an N-methylpiperazine fragment highlighted its use in developing compounds for antileukemic therapies (Koroleva et al., 2011).
properties
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZBJJRGEWMWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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